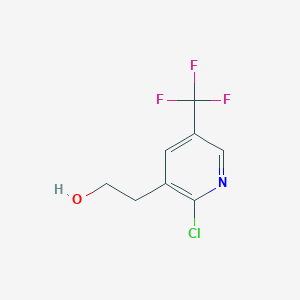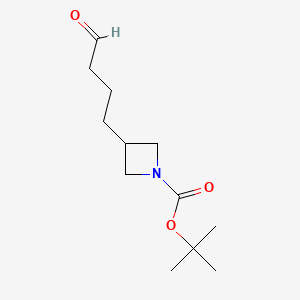
Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate. This step is crucial for protecting the nitrogen atom in the azetidine ring.
Addition of the 4-oxobutyl Group: The 4-oxobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a precursor containing the 4-oxobutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and chloroform, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Oxidation: Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate can undergo oxidation reactions, where the 4-oxobutyl group is further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxobutyl group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the 4-oxobutyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 4-oxobutyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Azetidine derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of azetidine derivatives. This compound may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用機序
The mechanism of action of tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the 4-oxobutyl group. It is used as an intermediate in the synthesis of various pharmaceuticals.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a 2-oxoethyl group instead of the 4-oxobutyl group. It is used in similar applications but may have different reactivity and biological activity.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate:
Uniqueness
Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate is unique due to the presence of the 4-oxobutyl group, which can undergo various chemical transformations. This makes it a versatile building block in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-10(9-13)6-4-5-7-14/h7,10H,4-6,8-9H2,1-3H3 |
InChIキー |
DKVGFSHGMKVSLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


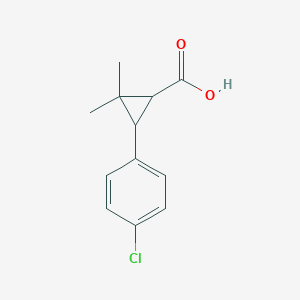

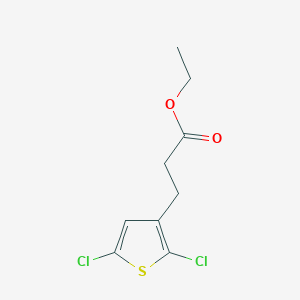
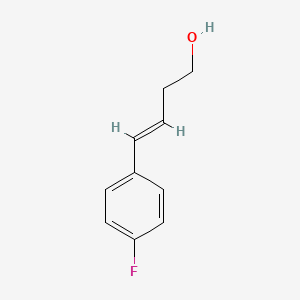
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)

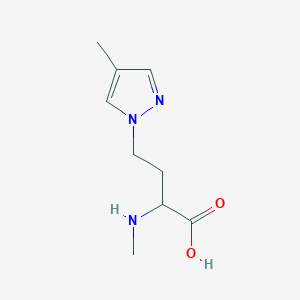


![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
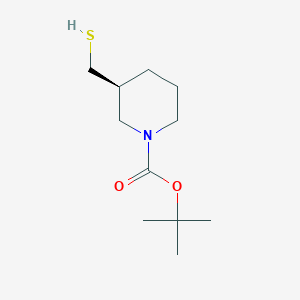
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
